molecular formula C16H16ClN5O2S B2707778 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 893915-88-3

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

Cat. No.: B2707778
CAS No.: 893915-88-3
M. Wt: 377.85
InChI Key: YTWOFQSLZDMZRJ-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates. The compounds are synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include one-pot multicomponent reactions .

Scientific Research Applications

Anticancer Activity

A series of compounds including 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide have been synthesized and evaluated for their anticancer activity. The compounds were tested on various cancer cell lines, with some showing appreciable inhibition of cancer cell growth. This indicates potential use in the development of new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial and Antitumor Properties

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant antimicrobial and anticancer properties. The compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed high activity against various microbial strains and cancer cell lines, suggesting their potential as antimicrobial and anticancer agents (Hafez et al., 2016).

Antitumor Evaluation Against Breast Cancer

A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including the compound , were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Several derivatives exhibited mild to moderate activity, highlighting their potential in breast cancer treatment (El-Morsy et al., 2017).

Radioligand Imaging Application

Compounds in the pyrazolo[3,4-d]pyrimidine series have been used as selective ligands for the translocator protein (18 kDa), which is crucial in radioligand imaging applications like positron emission tomography (PET). These compounds, including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been synthesized for use in in vivo imaging, demonstrating their utility in diagnostic imaging (Dollé et al., 2008).

Computational and Pharmacological Potential

Computational and pharmacological evaluation of derivatives including this compound revealed their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This suggests their broader application in various therapeutic areas (Faheem, 2018).

Mechanism of Action

Pyrazolo[3,4-d]pyrimidines are known to inhibit CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” and similar compounds could involve further optimization as anticancer agents . Additionally, these compounds could potentially be used in the prevention and treatment of bacterial infections in cancer patients .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-24-7-6-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-11(17)3-5-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWOFQSLZDMZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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